![molecular formula C10H10FN3O B13977571 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The addition of a fluorine atom and an ethanol group to the phenyl ring enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol typically involves the reaction of 2-(triazol-2-yl)phenylamine with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of the triazole ring, followed by the introduction of the fluorine atom and the ethanol group. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the ethanol group may influence its solubility and bioavailability.
類似化合物との比較
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol can be compared with other similar compounds, such as:
1-[5-Chloro-2-(triazol-2-yl)phenyl]ethanol: Similar structure but with a chlorine atom instead of fluorine.
1-[5-Bromo-2-(triazol-2-yl)phenyl]ethanol: Contains a bromine atom instead of fluorine.
1-[5-Iodo-2-(triazol-2-yl)phenyl]ethanol: Features an iodine atom in place of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts.
特性
分子式 |
C10H10FN3O |
|---|---|
分子量 |
207.20 g/mol |
IUPAC名 |
1-[5-fluoro-2-(triazol-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C10H10FN3O/c1-7(15)9-6-8(11)2-3-10(9)14-12-4-5-13-14/h2-7,15H,1H3 |
InChIキー |
KAONHJHECZKGCC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)F)N2N=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



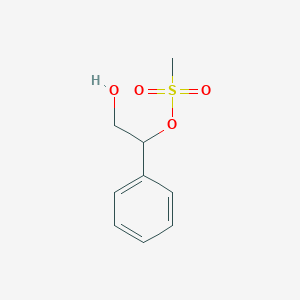

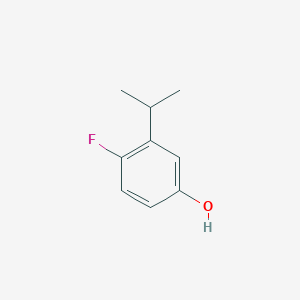
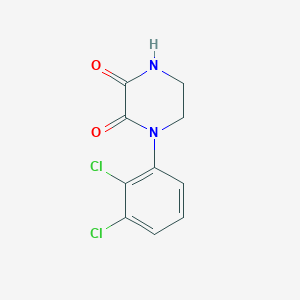
![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)

![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
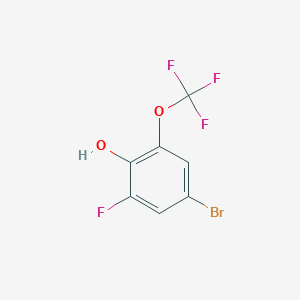
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
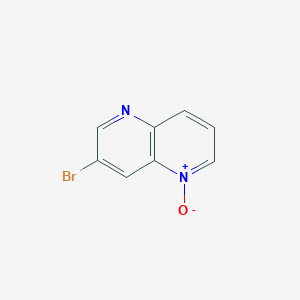
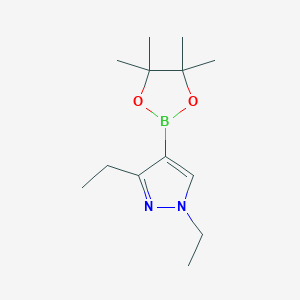
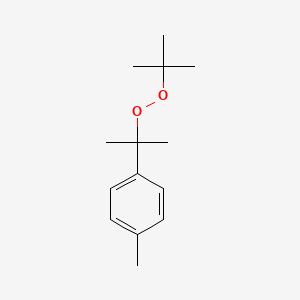
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
